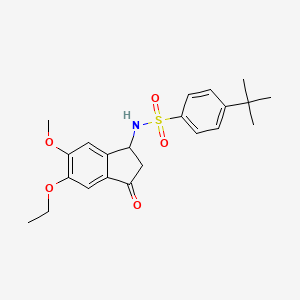

4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide

Description

4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 2,3-dihydro-1H-inden-1-yl core substituted with ethoxy, methoxy, and ketone groups at positions 5, 6, and 3, respectively. This compound shares structural motifs with pharmaceuticals like bosentan monohydrate (a dual endothelin receptor antagonist), but its specific pharmacological profile remains underexplored in the provided literature. Its synthesis likely involves multi-step organic reactions, including sulfonamide coupling and indenyl ring functionalization, analogous to methods described for related compounds .

Properties

IUPAC Name |

4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-1,2-dihydroinden-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5S/c1-6-28-21-12-17-16(11-20(21)27-5)18(13-19(17)24)23-29(25,26)15-9-7-14(8-10-15)22(2,3)4/h7-12,18,23H,6,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWQQZVHMUGSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(CC(=O)C2=C1)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Indene Moiety: This can be achieved through a series of reactions including cyclization and functional group modifications.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.

Substitution Reactions: The tert-butyl group is introduced via Friedel-Crafts alkylation, and the ethoxy and methoxy groups are added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketones to alcohols or amines to more reactive intermediates.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzene ring and the indene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or interaction with biological macromolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The indene moiety may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with structurally or functionally related molecules:

Key Structural and Functional Insights :

Sulfonamide vs. Non-Sulfonamide Backbones: The target compound and bosentan share a 4-tert-butylbenzenesulfonamide group, which in bosentan is critical for endothelin receptor antagonism . However, bosentan’s pyrimidine-phenoxy system replaces the indenyl ring, suggesting divergent target selectivity. In contrast, ABT-102 uses a urea linker instead of sulfonamide but retains the tert-butyl group, emphasizing the role of bulky substituents in receptor binding .

Substituent Effects on Indenyl Rings: The 5-ethoxy and 6-methoxy groups in the target compound may enhance solubility compared to halogenated analogs (e.g., 5-bromo in ’s compounds) . BNM-III-170’s guanidinomethyl and methylamino substituents facilitate CD4 mimicry, highlighting how indenyl functionalization can drive antiviral activity .

Biological Activity Correlations :

- Simple indenyl derivatives like 7f/7g exhibit opioid receptor activity, whereas the target compound’s ketone and sulfonamide groups may favor alternative targets (e.g., enzymes or GPCRs) .

- KNI-10033/KNI-10075 demonstrate that indenyl-linked sulfonyl or thioether groups can optimize enzyme inhibition, suggesting the target compound’s 3-oxo group might similarly modulate binding .

Analytical and Synthetic Considerations: The UHPLC method validated for bosentan monohydrate (LOD ≤0.1 µg mL⁻¹) could be adapted for quality control of the target compound, given their structural overlap . Synthesis routes for indenyl intermediates (e.g., ’s 7f/7g) provide templates for functionalizing the target molecule’s core .

Biological Activity

4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests a range of interactions within biological systems, particularly in antimicrobial and cardiovascular contexts.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, while the ethoxy and methoxy substituents may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including this compound. The following table summarizes the antibacterial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | |

| Escherichia coli | 31.108 - 62.216 | |

| Enterococcus faecium | 62.5 - 125 |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Cardiovascular Effects

Research indicates that sulfonamide derivatives can affect cardiovascular functions. A study evaluated the impact of related compounds on perfusion pressure in isolated rat heart models. The results showed that certain sulfonamide derivatives could significantly reduce coronary resistance, indicating potential therapeutic effects in managing conditions like hypertension.

Experimental Design Overview

The following table outlines the experimental design used to assess the biological activity of related sulfonamides:

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 |

| III | Compound 2 | 0.001 |

| IV | Compound 3 | 0.001 |

| V | Compound 4 | 0.001 |

| VI | Compound 5 | 0.001 |

Results indicated that compounds similar to this compound could be effective in modulating perfusion pressure through mechanisms involving calcium channel inhibition .

The proposed mechanisms by which this compound exerts its effects include:

- Inhibition of Bacterial Growth : The sulfonamide moiety likely interferes with folic acid synthesis in bacteria, a common mechanism for this class of drugs.

- Calcium Channel Modulation : Similar compounds have shown to interact with L-type calcium channels, leading to decreased vascular resistance and improved cardiac function .

Case Studies

A notable case study involved the evaluation of a related sulfonamide's effects on cardiac hypertrophy and pulmonary vascular hypertension in rats, demonstrating a significant reduction in these conditions when treated with sulfonamide derivatives . This suggests potential applications for treating cardiovascular diseases.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group protection/deprotection. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for aryl-aryl bond formation, as seen in analogous sulfonamide syntheses . Key parameters include solvent choice (e.g., THF or DMF), temperature control (60–100°C), and stoichiometric ratios of intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity. Monitoring reaction progress with TLC or HPLC-MS ensures intermediate validation.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet), sulfonamide NH (δ ~7.5–8.5 ppm), and indenone carbonyl (δ ~200–210 ppm in ¹³C). Methoxy and ethoxy groups exhibit distinct splitting patterns .

- IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and ketone C=O (1680–1750 cm⁻¹).

- HRMS : Validate molecular ion [M+H]⁺ with <5 ppm error.

Q. What are the solubility profiles of this compound, and how do they influence formulation for biological assays?

- Methodological Answer : Solubility in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) should be tested via saturation shake-flask methods. DMSO is preferred for in vitro assays (e.g., 10 mM stock solutions). For poor aqueous solubility, use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s bioactivity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Kinetic Analysis : Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure binding constants (Kd, IC₅₀).

- Molecular Docking : Apply software like AutoDock Vina to predict interactions with target proteins (e.g., cyclooxygenase-2) .

- Mutagenesis Studies : Identify critical residues in binding pockets by comparing wild-type and mutant protein activity.

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (cell-free vs. cell-based) or compound purity.

- Dose-Response Validation : Replicate experiments under standardized conditions (e.g., ATP-based viability assays for cytotoxicity).

- Statistical Tools : Use ANOVA or Bayesian modeling to assess significance of discrepancies .

Q. What computational methods are effective for modeling the compound’s interactions in complex systems?

- Methodological Answer :

- MD Simulations : Run molecular dynamics (e.g., GROMACS) to study conformational stability in lipid bilayers or protein complexes.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .

- AI-Driven Optimization : Train neural networks on synthetic datasets to predict reaction outcomes or toxicity .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

- Methodological Answer : Apply a 2⁴ factorial design to test variables: temperature (X₁), catalyst loading (X₂), solvent polarity (X₃), and reaction time (X₄). Analyze main effects and interactions using ANOVA. Response surface methodology (RSM) further refines optimal conditions .

Q. What strategies validate synthetic intermediates to ensure pathway reliability?

- Methodological Answer :

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Isolation and Characterization : Purify intermediates via flash chromatography and confirm structures with 2D NMR (e.g., HSQC, HMBC).

- Stability Testing : Assess intermediates under storage conditions (e.g., humidity, light) to identify degradation pathways .

Q. How can researchers link studies on this compound to broader theoretical frameworks in medicinal chemistry?

- Methodological Answer :

- Structure-Activity Landscapes : Map substituent effects (e.g., tert-butyl vs. isopropyl) to biological activity using Free-Wilson analysis.

- Target Validation : Align findings with established pathways (e.g., NF-κB inhibition for anti-inflammatory applications) .

Methodological Notes

- Experimental Reproducibility : Document all parameters (e.g., stirring speed, degassing methods) to minimize variability.

- Data Sharing : Use platforms like PubChem to deposit spectral data and synthetic protocols .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., Pd catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.